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molecular formula C7H14N2O B3197074 4-Methylpiperidine-4-carboxamide CAS No. 1003021-83-7

4-Methylpiperidine-4-carboxamide

Cat. No. B3197074
M. Wt: 142.2 g/mol
InChI Key: WMXCNYRFESQHJG-UHFFFAOYSA-N
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Patent
US09260411B2

Procedure details

A 500-mL three-neck round bottom flask was equipped with an overhead mechanical paddle stirrer, thermocouple with N2-inlet, and reflux condenser that was vented to the atmosphere. The reactor was charged with the product of Example 9 (45.68 g, 188.5 mmol), p-toluenesulfonic acid monohydrate (46.67 g, 2453 mmol, 1.3 equiv) and isopropanol (179.2 g). The mixture was warmed to 80±10° C. After 45 minutes, the reaction solution was allowed to slowly cool; at about 78° C. the p-toluenesulfonate salt of the title compound began to precipitate from the reaction mixture. When the mixture had reached 70° C., heptane (40.2 g) was added to the mixture, which was then stirred for about 30 minutes. The mixture was then allowed to cool to ambient temperature over about 3 hours. The suspension was filtered and the reactor and cake were rinsed with a mixture of isopropanol (90.2 g) and heptane (78.7 g). The cake was dried under vacuum (˜100 mmHg w/N2 bleed) at a temperature of about 55-60° C. to give the p-toluenesulfonate salt of the title compound 1H NMR (400 MHz, DMSO-d6) δ ppm 1.11 (s, 3H) 1.39-1.55 (m, 2H) 2.08 (d, J=14.55 Hz, 2H) 2.28 (s, 3H) 276-2.89 (m, 2H) 3.07-3.19 (m, 2H) 7.04 (s, 1H) 7.09-7.14 (m, 2H) 7.33 (s, 1H) 7.45-7.51 (m, 2H) 8.30 (s, 2H).
Quantity
45.68 g
Type
reactant
Reaction Step One
Quantity
46.67 g
Type
reactant
Reaction Step One
Quantity
179.2 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([C:4]1([CH3:17])[CH2:9][CH2:8][N:7](C(OC(C)(C)C)=O)[CH2:6][CH2:5]1)=[O:3].O.C1(C)C=CC(S(O)(=O)=O)=CC=1.CC1C=CC(S(O)(=O)=O)=CC=1>C(O)(C)C>[CH3:17][C:4]1([C:2]([NH2:1])=[O:3])[CH2:9][CH2:8][NH:7][CH2:6][CH2:5]1 |f:1.2|

Inputs

Step One
Name
Quantity
45.68 g
Type
reactant
Smiles
NC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C
Name
Quantity
46.67 g
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
Quantity
179.2 g
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 (± 10) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500-mL three-neck round bottom flask was equipped with an overhead mechanical paddle stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermocouple with N2-inlet, and reflux condenser that
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool
CUSTOM
Type
CUSTOM
Details
at about 78° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
CC1(CCNCC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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